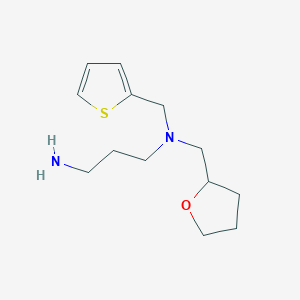
N-(Tetrahydrofuran-2-ylmethyl)-N-(2-thienylmethyl)propane-1,3-diamine
Descripción general
Descripción
N-(Tetrahydrofuran-2-ylmethyl)-N-(2-thienylmethyl)propane-1,3-diamine, also known as N-THF-2-ylmethyl-2-thienylmethyl propane-1,3-diamine (N-THF-TPMPD) is an organic compound that has been studied for its potential applications in the development of new pharmaceuticals and other biotechnological products. N-THF-TPMPD is a chiral molecule, meaning it can exist as either an enantiomer or a racemic mixture. It has been studied for its ability to act as an enzyme inhibitor and as a substrate for a range of enzymatic reactions.
Aplicaciones Científicas De Investigación
Complexation and Structural Studies
Complexation to Cadmium(II)
The tetradentate ligand derived from condensation of 2-Pyridinecarbaldehyde with N-(2- Aminoethyl)propane-1,3-diamine was studied for its complexation with Cadmium(II). This complex showed a distorted octahedral geometry with hydrogen bonds in its crystal structure (Hakimi et al., 2013).
Nickel(II) Complex Synthesis
A novel thiocyanato-bridged one-dimensional polymer based on a similar ligand was synthesized, exhibiting metamagnetic properties with a Neél temperature of 3.5 K (Chattopadhyay et al., 2007).
Material Science and Polymer Research
Polymer Synthesis
The preparation of a poly(maleimide-ether) containing pendent thiophene rings via the reaction of 2-(3-thienylmethyl)-1,3-N,N'-bis(3,4-dichloromaleimido) propane showcases the application of similar ligands in advanced polymer science (Edge et al., 1992).
Adhesive Polymer Monomers
Monomers like 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate, synthesized from related diamines, demonstrate applications in creating adhesive polymers with improved hydrolytic stability (Moszner et al., 2006).
Biological and Medicinal Chemistry
Urease Inhibition and Anti-leishmanial Properties
Zn(II) complexes of thiophenyl and furyl-derived N,N-diamines ligands showed significant inhibitory potential against urease and effective anti-leishmanial activity (Nayab et al., 2022).
Atmospheric Interactions with Diamines
Studies on the interaction between methyl-substituted N,N,N',N'-ethylenediamines, propane-1,3-diamine, butane-1,4-diamine, and sulfuric acid suggest potential atmospheric implications, highlighting the importance of diamines in atmospheric chemistry (Elm et al., 2016).
Propiedades
IUPAC Name |
N'-(oxolan-2-ylmethyl)-N'-(thiophen-2-ylmethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OS/c14-6-3-7-15(10-12-4-1-8-16-12)11-13-5-2-9-17-13/h2,5,9,12H,1,3-4,6-8,10-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHWXODPXSZZPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(CCCN)CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Tetrahydrofuran-2-ylmethyl)-N-(2-thienylmethyl)propane-1,3-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B1392462.png)
![[6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid](/img/structure/B1392463.png)
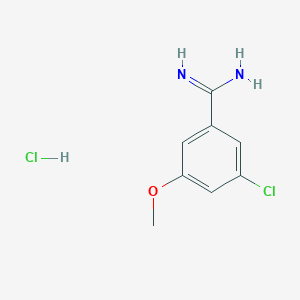
![N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine](/img/structure/B1392467.png)
![[(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392468.png)
![[4-(6-Methylquinolin-2-yl)phenyl]amine](/img/structure/B1392471.png)
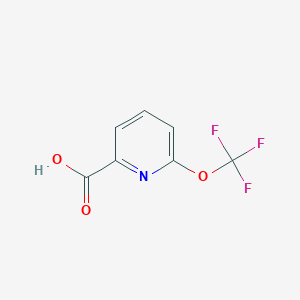

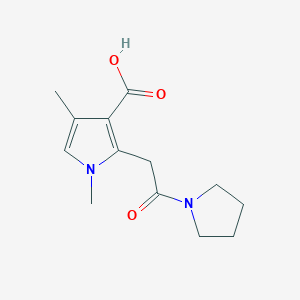
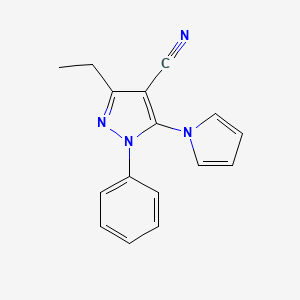
![[4-[1-(3,4-Dimethylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B1392480.png)
![8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B1392481.png)
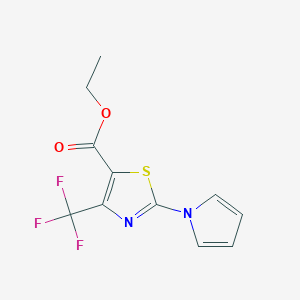
![1-[5-(1H-Pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392485.png)